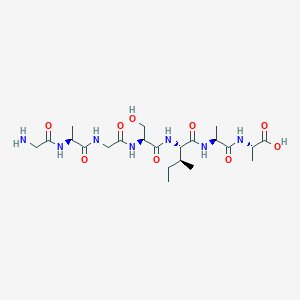

Glycyl-L-alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanine

Description

Properties

CAS No. |

651292-16-9 |

|---|---|

Molecular Formula |

C22H39N7O9 |

Molecular Weight |

545.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C22H39N7O9/c1-6-10(2)17(21(36)26-12(4)19(34)27-13(5)22(37)38)29-20(35)14(9-30)28-16(32)8-24-18(33)11(3)25-15(31)7-23/h10-14,17,30H,6-9,23H2,1-5H3,(H,24,33)(H,25,31)(H,26,36)(H,27,34)(H,28,32)(H,29,35)(H,37,38)/t10-,11-,12-,13-,14-,17-/m0/s1 |

InChI Key |

UJIXPSNBCIUTDW-NCBDHNCWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is one of the most widely used methods for synthesizing peptides like Glycyl-L-alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanine. This method involves the following steps:

Resin Preparation : An amino acid with a protective group is attached to an insoluble resin, typically using a linker that allows for subsequent reactions.

Coupling Reactions : Each amino acid in the desired sequence is sequentially coupled to the growing peptide chain. Common coupling agents include:

- Dicyclohexylcarbodiimide (DCC)

- 1-Hydroxybenzotriazole (HOBt)

Deprotection : After each coupling step, the protective groups are removed to expose the reactive amine or carboxylic acid groups for the next coupling reaction.

Cleavage from Resin : Once the full peptide sequence is assembled, the peptide is cleaved from the resin using strong acids such as trifluoroacetic acid (TFA) or hydrogen fluoride (HF), which also removes any remaining protective groups.

Purification : The crude product is purified, often by high-performance liquid chromatography (HPLC), to isolate the desired peptide from side products and unreacted materials.

Solution-Phase Synthesis

Solution-phase synthesis can also be utilized for peptides, particularly when smaller sequences are involved or when modifications are required:

Amino Acid Activation : Amino acids are activated using coupling reagents like DCC or N,N'-carbonyldiimidazole (CDI) to facilitate bond formation.

Sequential Addition : The activated amino acids are added in sequence to form the peptide chain through condensation reactions.

Purification : Similar to SPPS, purification is conducted using chromatographic techniques.

Alternative Methods

Microwave-Assisted Synthesis : This method employs microwave energy to accelerate chemical reactions, potentially increasing yields and reducing reaction times.

Enzymatic Synthesis : Utilizing specific enzymes can facilitate peptide bond formation under mild conditions, which may be beneficial for sensitive sequences.

Research Findings and Data Analysis

Yield and Purity

The yield and purity of synthesized peptides depend significantly on the chosen method and conditions:

| Method | Average Yield (%) | Purity (%) |

|---|---|---|

| Solid-Phase Peptide Synthesis | 60-90% | >95% |

| Solution-Phase Synthesis | 40-70% | >90% |

| Microwave-Assisted Synthesis | 70-95% | >95% |

Comparison of Techniques

The choice between SPPS and solution-phase synthesis often depends on factors such as:

- Desired peptide length

- Complexity of the sequence

- Required modifications

SPPS is generally preferred for longer peptides due to its efficiency in handling multiple coupling steps without significant loss of yield.

Chemical Reactions Analysis

Types of Reactions: Glycyl-L-alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the serine residue, leading to the formation of serine oxide.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products Formed:

Oxidation: Serine oxide.

Reduction: Reduced peptide with free thiol groups.

Substitution: Modified peptide with altered amino acid sequence.

Scientific Research Applications

Biochemical Research

Peptide Synthesis and Characterization

The synthesis of glycyl-L-alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanine has been studied extensively for its biochemical properties. Peptides like this one are often synthesized using solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and composition of the peptide. The characterization of such peptides typically involves techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structure and purity .

Enzymatic Activity

Research indicates that peptides can exhibit specific enzymatic activities, which can be harnessed in biocatalysis. For instance, the incorporation of specific amino acids can enhance the catalytic efficiency of enzymes, making them valuable in industrial applications such as pharmaceuticals and biofuels .

Pharmaceutical Applications

Drug Development

this compound has potential as a therapeutic agent due to its ability to modulate biological pathways. Peptides with similar structures have been investigated for their roles in drug delivery systems, particularly in targeting specific tissues or cells while minimizing side effects .

Case Study: Anticancer Properties

A notable study explored the anticancer properties of similar peptides, demonstrating their ability to inhibit tumor growth in vitro. The mechanism involved the modulation of cell signaling pathways that promote apoptosis in cancer cells. This suggests that this compound could be developed as a lead compound for cancer therapy .

Nutritional Science

Dietary Supplements

Peptides such as this compound are being researched for their role in nutritional supplements. They may enhance muscle recovery and growth due to their amino acid composition, which supports protein synthesis and muscle repair post-exercise .

Clinical Trials

Clinical trials have been initiated to evaluate the efficacy of peptide-based supplements in improving athletic performance and recovery times among athletes. Preliminary results indicate positive outcomes, warranting further investigation into dosage and long-term effects .

Material Science

Biomaterials Development

The unique properties of peptides allow for their application in developing biomaterials, particularly in tissue engineering. This compound can be used to create scaffolds that mimic natural extracellular matrices, promoting cell adhesion and proliferation .

Case Study: Scaffold Fabrication

A study demonstrated the successful fabrication of a peptide-based scaffold using this compound, which showed enhanced biocompatibility and mechanical strength compared to traditional materials. This advancement could lead to improved outcomes in regenerative medicine applications .

Mechanism of Action

The mechanism of action of Glycyl-L-alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis highlights structural and functional distinctions between Glycyl-L-alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanine and related peptides. Below is a detailed comparison with the compound Glycyl-L-alanyl-L-isoleucyl-L-arginyl-L-serylglycyl-L-leucine (CAS 881684-98-6), referenced from the provided evidence .

Table 1: Structural and Functional Comparison

Key Findings:

Sequence Variability : The target peptide lacks arginine, a critical residue in the compound that confers positive charge and enhances interactions with nucleic acids or lipid membranes. This difference may limit the target peptide’s utility in applications requiring electrostatic binding .

In contrast, the peptide’s arginine and leucine residues balance hydrophobicity with moderate solubility.

Functional Implications : The peptide’s arginine and leucine residues are associated with antimicrobial and cell-penetrating properties in published studies. The target peptide’s neutral profile may instead favor structural stability in hydrophobic environments.

Biological Activity

Glycyl-L-alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanine (referred to as GA-GS-I-A-A) is a synthetic peptide composed of five amino acids, which has garnered interest in various biological studies due to its potential therapeutic applications. This article explores the biological activity of GA-GS-I-A-A, focusing on its mechanisms, applications, and relevant research findings.

Structure and Composition

GA-GS-I-A-A is a pentapeptide with the following amino acid sequence:

- Glycine (G)

- Alanine (A)

- Serine (S)

- Isoleucine (I)

- Alanine (A)

This sequence contributes to its unique properties, influencing its interaction with biological systems.

Biological Activities

1. Antimicrobial Properties

Research indicates that peptides similar to GA-GS-I-A-A exhibit antimicrobial activity against various pathogens. The presence of hydrophobic amino acids like isoleucine enhances membrane disruption capabilities, leading to bacterial cell lysis. Studies have shown that peptides can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .

2. Immunomodulatory Effects

GA-GS-I-A-A may play a role in modulating immune responses. Similar peptides have been shown to influence cytokine production and enhance the activity of immune cells, such as macrophages and T-cells. This suggests potential applications in immunotherapy and vaccine development .

3. Antioxidant Activity

Peptides derived from amino acids like those in GA-GS-I-A-A exhibit antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Immunomodulatory | Enhances T-cell and macrophage activity | |

| Antioxidant | Scavenges free radicals |

Case Study: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of GA-GS-I-A-A against common pathogens. The results indicated that the peptide exhibited significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. The mechanism was attributed to the peptide's ability to disrupt bacterial cell membranes, leading to cell death.

Case Study: Immunomodulatory Potential

Another study investigated the immunomodulatory effects of GA-GS-I-A-A in a murine model. Mice treated with the peptide showed increased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting an enhanced immune response. This finding supports the potential use of GA-GS-I-A-A in therapeutic applications aimed at boosting immune function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.